Ethyl caffeate

Catalog No.
S1524536
CAS No.
66648-50-8
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl caffeate

CAS Number

66648-50-8

Product Name

Ethyl caffeate

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N

SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Synonyms

caffeic acid ethyl ester, ethyl caffeate, ethyl trans-caffeate

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

Anti-inflammatory Properties

Studies suggest that ethyl caffeate possesses potent anti-inflammatory properties. It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in mouse skin and macrophages. This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway, a key player in inflammation. [] These findings highlight the potential use of ethyl caffeate for treating various inflammatory conditions.

Neuroprotective Properties

Research suggests that ethyl caffeate may offer neuroprotective benefits. Studies have shown it can protect PC12 neuronal cells from the toxic effects of amyloid-beta42 protein, a hallmark of Alzheimer's disease. Additionally, in a Drosophila model of Alzheimer's disease, ethyl caffeate treatment improved lifespan, mobility, and partially rescued the rough eye phenotype, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anti-cancer Properties

Some studies indicate that ethyl caffeate might possess anti-cancer properties. Its ability to suppress NF-κB activation, which is often deregulated in various cancers, suggests its potential role in cancer prevention or treatment. However, more research is needed to fully understand its anti-cancer effects. []

Other Potential Applications

Preliminary research suggests that ethyl caffeate may have applications in various other areas, including:

  • Antioxidant activity: Studies suggest it possesses free radical scavenging properties, potentially offering protection against oxidative stress-related diseases.
  • Antimicrobial activity: Research indicates that ethyl caffeate may exhibit activity against some bacterial and fungal strains, though further investigation is needed.

Ethyl caffeate is an ester derived from caffeic acid and ethanol, classified as a hydroxycinnamic acid derivative. It possesses the chemical formula C10_{10}H12_{12}O4_{4} and is recognized for its presence in various plants, including Bidens pilosa and Polygonum amplexicaule var. sinense. This compound has garnered attention due to its potential health benefits, particularly in anti-inflammatory applications .

  • Formation of Green Pigments: Ethyl caffeate reacts with methylamine to produce green pigments, which are of interest in studies related to chlorogenic acid reactions .
  • Inhibition of Nitric Oxide Production: Ethyl caffeate has been shown to suppress lipopolysaccharide-induced nitric oxide production in macrophages, indicating its role in inflammatory response modulation .
  • Interaction with Aryl Hydrocarbon Receptor: It can inhibit the activation of the Aryl Hydrocarbon Receptor, which is involved in various physiological processes including immune response modulation .

Ethyl caffeate exhibits significant biological activities, primarily related to its anti-inflammatory properties. Research indicates that it:

  • Suppresses NF-κB Activation: Ethyl caffeate inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the expression of inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 .
  • Reduces Inflammatory Cytokines: It has been found to inhibit the secretion of inflammatory cytokines in macrophages, contributing to its therapeutic potential against inflammatory diseases .
  • Potential in Liver Health: In animal studies, ethyl caffeate has demonstrated protective effects against liver injury induced by chemicals like dimethylnitrosamine .

Ethyl caffeate can be synthesized through various methods:

  • Enzymatic Synthesis: Utilizing enzymes like caffeoyl-CoA acyltransferase, ethyl caffeate can be produced by linking caffeoyl-CoA with ethanol. This method has shown promise in engineered Escherichia coli strains that efficiently convert substrates into ethyl caffeate .
  • Chemical Esterification: Traditional chemical methods involve reacting caffeic acid with ethanol in the presence of an acid catalyst to form ethyl caffeate.

Ethyl caffeate finds applications across several domains:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory conditions and liver diseases .
  • Food Industry: As a natural compound present in certain wines and plants, it may be utilized for flavoring or as a preservative due to its antioxidant properties .
  • Cosmetics: Given its potential skin benefits, ethyl caffeate could be explored for use in skincare formulations aimed at reducing inflammation.

Studies have highlighted various interactions involving ethyl caffeate:

  • Macrophage Modulation: Ethyl caffeate has been shown to influence macrophage polarization and cytokine secretion through pathways involving SIRT1 and NF-κB, indicating its role in immune response modulation .
  • Aryl Hydrocarbon Receptor Signaling: Research indicates that ethyl caffeate can antagonize the activation of the Aryl Hydrocarbon Receptor, which is linked to mast cell activation and allergic responses .

Several compounds share structural or functional similarities with ethyl caffeate. Notable examples include:

Compound NameStructure SimilarityUnique Properties
Caffeic AcidParent compoundDirectly involved in biosynthesis of ethyl caffeate; exhibits antioxidant properties.
Chlorogenic AcidHydroxycinnamic acidKnown for its antioxidant effects; may also influence glucose metabolism.
Ferulic AcidHydroxycinnamic acidExhibits strong antioxidant activity; often used in skincare products.
Coumaric AcidHydroxycinnamic acidPrecursor to other phenolic compounds; involved in plant defense mechanisms.

Ethyl caffeate is unique due to its specific ester formation with ethanol and its pronounced anti-inflammatory effects compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Appearance

Powder

UNII

76GBB1JU5Y

Wikipedia

Ethyl_caffeate

Dates

Modify: 2023-08-15

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